molecular formula C7H9N3O3 B1404294 Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate CAS No. 1934243-45-4

Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate

Cat. No.: B1404294
CAS No.: 1934243-45-4
M. Wt: 183.16 g/mol
InChI Key: ISNSDYAWZYNNHY-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine with This compound in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain optimal reaction conditions, such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.

Industry: In industry, it is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities with Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate and are also used in the synthesis of biologically active molecules.

  • Triazole derivatives: These compounds have similar ring structures and are used in various pharmaceutical applications.

Uniqueness: this compound is unique due to its specific combination of pyrrole and triazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-6(11)4-2-3-5-8-9-7(12)10(4)5/h4H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSDYAWZYNNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NNC(=O)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A portion of (S)-methyl 2-pyrrolidone-5-carboylate (3.00 g, 0.021 mol) was dissolved in DCM (105 mL) and treated with trimethyloxonium tetrafluoroborate (3.10 g, 0.021 mol). The mixture was stirred at room temperature for 24 h. The mixture was concentrated in vacuo. The oil was dissolved in DMF (100 mL). Methyl hydrazinocarboxylate (2.00 g, 0.022 mol) was added and the solution was heated to reflux using a Dean-Stark trap for 24 h. The mixture was cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (silica gel, using a gradient of DCM:MeOH 95:5 to 90:10) to provide 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid methyl ester. 1H NMR (300 MHz, CDCl3) δ 4.68-4.72 (m, 1H), 3.82 (s, 3H), 2.75-2.99 (m, 4H); MS (ES+) 184.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
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Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
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Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
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Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
Reactant of Route 5
Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate

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